Cas no 669705-05-9 (4-Ethyl-5-1-(4-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol)
4-Ethyl-5-1-(4-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-Ethyl-5-(1-(p-tolyloxy)ethyl)-4H-1,2,4-triazole-3-thiol
- 4-ethyl-3-[1-(4-methylphenoxy)ethyl]-1H-1,2,4-triazole-5-thione
- 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 4-Ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol
- 4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol(SALTDATA: FREE)
- ART-CHEM-BB B018143
- AC1MYVF3
- ALBB-003459
- BBL013376
- CTK6E9119
- MolPort-001-586-033
- STK401460
- MFCD04058192
- AKOS003344001
- AKOS017259180
- 669705-05-9
- VS-03796
- DTXSID70397530
- CS-0322682
- 4-Ethyl-5-1-(4-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol
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- MDL: MFCD04058192
- Inchi: 1S/C13H17N3OS/c1-4-16-12(14-15-13(16)18)10(3)17-11-7-5-9(2)6-8-11/h5-8,10H,4H2,1-3H3,(H,15,18)
- InChI Key: WJFCVAJLHFUAKR-UHFFFAOYSA-N
- SMILES: S=C1NN=C(C(C)OC2C=CC(C)=CC=2)N1CC
Computed Properties
- Exact Mass: 263.10900
- Monoisotopic Mass: 263.109
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 18
- Rotatable Bond Count: 4
- Complexity: 337
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.8
- Topological Polar Surface Area: 69Ų
Experimental Properties
- Density: 1.2
- Boiling Point: 364.6°C at 760 mmHg
- Flash Point: 174.3°C
- Refractive Index: 1.611
- PSA: 78.74000
- LogP: 3.03510
4-Ethyl-5-1-(4-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Ethyl-5-1-(4-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B434298-100mg |
4-Ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
669705-05-9 | 100mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B434298-500mg |
4-Ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
669705-05-9 | 500mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B434298-1g |
4-Ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
669705-05-9 | 1g |
$ 320.00 | 2022-06-07 | ||
| abcr | AB214926-1 g |
4-Ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol; 95% |
669705-05-9 | 1 g |
€230.10 | 2023-07-20 | ||
| abcr | AB214926-5 g |
4-Ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol; 95% |
669705-05-9 | 5 g |
€749.60 | 2023-07-20 | ||
| abcr | AB214926-1g |
4-Ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, 95%; . |
669705-05-9 | 95% | 1g |
€230.10 | 2025-04-17 | |
| abcr | AB214926-5g |
4-Ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol, 95%; . |
669705-05-9 | 95% | 5g |
€749.60 | 2025-04-17 | |
| Chemenu | CM114729-1g |
4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
669705-05-9 | 95% | 1g |
$*** | 2023-05-29 | |
| Chemenu | CM114729-5g |
4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
669705-05-9 | 95% | 5g |
$*** | 2023-05-29 | |
| eNovation Chemicals LLC | Y1242563-1g |
4-ethyl-5-[1-(4-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol |
669705-05-9 | 95% | 1g |
$185 | 2024-06-06 |
4-Ethyl-5-1-(4-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Suppliers
4-Ethyl-5-1-(4-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol Related Literature
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
Additional information on 4-Ethyl-5-1-(4-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol
4-Ethyl-5-(1-(4-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol: A Comprehensive Overview
The compound with CAS No. 669705-05-9, commonly referred to as 4-Ethyl-5-(1-(4-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol, is a fascinating molecule with a complex structure and diverse potential applications. This compound belongs to the class of heterocyclic compounds, specifically triazoles, which are widely studied for their unique chemical properties and biological activities. The molecule's structure features a triazole ring system substituted with an ethyl group at position 4 and a 1-(4-methylphenoxy)ethyl group at position 5. These substituents contribute significantly to the compound's reactivity and functionality.
Recent studies have highlighted the importance of heterocyclic compounds like this one in various fields, including pharmaceuticals, agrochemicals, and materials science. The triazole ring system is particularly valuable due to its ability to form stable complexes with metal ions, making it a promising candidate for catalytic applications. For instance, researchers have explored the use of triazole-based compounds as ligands in transition metal catalysts for organic synthesis reactions. This has opened new avenues for developing efficient and environmentally friendly chemical processes.
The substituents on the triazole ring play a crucial role in determining the compound's properties. The ethy group at position 4 introduces electron-donating effects, which can influence the molecule's electronic structure and reactivity. Meanwhile, the 1-(4-methylphenoxy)ethyl group at position 5 adds complexity to the molecule by introducing aromaticity and additional functional groups. This combination of substituents makes the compound highly versatile and suitable for a wide range of applications.
In terms of synthesis, this compound can be prepared through a variety of methods, including condensation reactions and cyclization processes. Recent advancements in synthetic chemistry have enabled more efficient and selective routes for constructing such complex molecules. For example, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields. These developments underscore the growing interest in optimizing synthetic pathways for heterocyclic compounds like this one.
The biological activity of 4-Ethyl-5-(1-(4-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol has also been a subject of extensive research. Studies have shown that this compound exhibits potential anti-inflammatory and antioxidant properties, making it a candidate for drug development. Additionally, its ability to interact with biological macromolecules such as proteins and nucleic acids suggests its potential role in therapeutic applications.
Another area of interest is the compound's application in materials science. The triazole ring system's ability to form coordination polymers has led to investigations into its use in creating novel materials with tailored properties. For example, researchers have explored the use of triazole-based compounds in designing porous materials for gas storage and separation applications.
In conclusion, CAS No. 669705-05-9, or 4-Ethyl-5-(1-(4-methylphenoxy)ethyl)-4H-1,2,4-triazole-3-thiol, is a multifaceted compound with significant potential across various scientific domains. Its unique structure and functional groups make it a valuable subject for further research and development.
669705-05-9 (4-Ethyl-5-1-(4-methylphenoxy)ethyl-4H-1,2,4-triazole-3-thiol) Related Products
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